N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2S/c1-12-16(14(3)24(22-12)17-8-6-7-10-19-17)9-11-20-27(25,26)18-13(2)21-23(5)15(18)4/h6-8,10,20H,9,11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMQPXOLJCDJSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNS(=O)(=O)C3=C(N(N=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound belonging to the class of pyrazole derivatives. This compound exhibits significant biological activity, particularly in the fields of oncology and neurology. Its structural features, including the pyrazole and pyridine moieties, contribute to its interaction with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C19H24N4O2S, with a molecular weight of approximately 384.49 g/mol. It contains a sulfonamide group, which is often associated with antibacterial properties, alongside a pyrazole ring known for its role in drug design.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate cellular signaling pathways. For instance, it has been shown to interact with glycine transporters (GlyT1), which are crucial in neurotransmission processes and are implicated in various central nervous system disorders. Additionally, the presence of multiple functional groups allows for diverse interactions with biological macromolecules.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives similar to this compound. For example:
These compounds exhibit significant cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents.
Neuropharmacological Effects
The inhibition of glycine transporters suggests that this compound may play a role in modulating neurotransmission and could be beneficial in treating conditions like schizophrenia or other neuropsychiatric disorders . The sulfonamide group enhances its pharmacological profile by potentially increasing solubility and bioavailability.
Case Studies
Several case studies have documented the effects of pyrazole derivatives on cancer treatment:
- Case Study on MCF7 Cells : A study demonstrated that a related pyrazole derivative exhibited an IC50 value of 3.79 µM against MCF7 breast cancer cells, indicating potent anti-proliferative activity .
- Inhibition of Aurora Kinases : Another study focused on compounds structurally similar to this compound and showed significant inhibition of Aurora-A kinase with an IC50 value of 0.067 µM . This suggests potential applications in targeted cancer therapies.
Scientific Research Applications
Structural Characteristics
The compound has a molecular formula of and a molecular weight of approximately 416.5 g/mol. Its structure features a pyrazole ring fused with a pyridine moiety, which contributes to its biological activity. The sulfonamide group enhances its solubility and reactivity in biological systems .
Anticancer Activity
Research indicates that compounds similar to N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide exhibit potent anticancer properties. For instance, derivatives of pyrazolo[3,4-b]pyridines have been shown to inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. Specific studies report IC50 values indicating effective inhibition against CDK2 and CDK9 .
Anti-inflammatory Properties
The sulfonamide functional group is known for its anti-inflammatory effects. Compounds with similar structures have been investigated for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation .
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties. Its structural features allow it to interact effectively with bacterial enzymes, making it a candidate for developing new antibiotics .
Case Study: Anticancer Screening
In a recent study published in the Journal of Medicinal Chemistry, a series of pyrazolo[3,4-b]pyridines were synthesized and tested against various cancer cell lines, including HeLa and A375 cells. The results demonstrated that certain derivatives exhibited significant antiproliferative effects with selectivity towards specific CDKs .
Case Study: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of sulfonamide derivatives in animal models of arthritis. The study found that treatment with these compounds led to a marked reduction in inflammatory markers and improved clinical outcomes compared to control groups .
Chemical Reactions Analysis
Pyrazole-Pyridine Ethylamine Intermediate
The ethylamine linker connecting the pyridine and pyrazole moieties is synthesized via:
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Nucleophilic substitution : Reaction of 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl chloride with ethylenediamine under basic conditions (e.g., NaHCO₃ in DMF) to form the ethylamine bridge .
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Cyclocondensation : Alternative routes involve cyclizing α,β-unsaturated ketones with hydrazine derivatives, followed by alkylation to introduce the ethyl group .
1,3,5-Trimethyl-1H-Pyrazole-4-Sulfonyl Chloride
The sulfonyl chloride precursor is prepared through:
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Sulfonylation : Treatment of 1,3,5-trimethyl-1H-pyrazole with chlorosulfonic acid (ClSO₃H) in chloroform at 0–60°C, followed by thionyl chloride (SOCl₂) to yield the sulfonyl chloride .
Key conditions :
Sulfonamide Coupling Reaction
The final step involves coupling the sulfonyl chloride with the pyrazole-pyridine ethylamine intermediate:
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Reagents : Diisopropylethylamine (DIPEA, 1.5 equiv) in dichloromethane (DCM) .
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Mechanism : Nucleophilic attack by the ethylamine’s primary amine on the electrophilic sulfur center of the sulfonyl chloride.
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Optimized Conditions :
Side Reactions :
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Over-sulfonylation at secondary amines (mitigated by stoichiometric control) .
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Hydrolysis of sulfonyl chloride to sulfonic acid (prevented by anhydrous conditions) .
Hydrolytic Stability
The sulfonamide bond exhibits resistance to hydrolysis under physiological conditions (pH 7.4, 37°C) due to:
Thermal Stability
Functionalization and Derivatives
The compound serves as a scaffold for further modifications:
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N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF using potassium tert-butoxide as a base .
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Coordination Chemistry : Pyridyl nitrogen participates in metal coordination (e.g., Pd, Cu) for catalytic applications .
Table 1: Representative Yields in Sulfonamide Coupling
| Amine Structure | Sulfonyl Chloride | Yield (%) |
|---|---|---|
| Pyridine-pyrazole ethyl | 1,3,5-Trimethyl-pyrazole | 68 |
| Phenethylamine | 3,5-Dimethyl-pyrazole | 71 |
Table 2: Stability Profile
| Condition | Observation |
|---|---|
| Aqueous HCl (1M, 24h) | <5% degradation |
| Aqueous NaOH (1M, 24h) | 12% degradation |
| UV light (254 nm, 48h) | 8% photodegradation |
Comparison with Similar Compounds
Key Observations :
- The pyridin-2-yl group in the target compound may enhance solubility in polar solvents compared to the chlorophenyl or nitrophenyl groups in analogs .
- The ethyl linker in the target compound likely improves conformational flexibility relative to rigid heterocyclic linkers (e.g., thiadiazole) in other derivatives .
Physicochemical Properties
Analysis :
Key Insights :
- The pyridin-2-yl group in the target compound may enhance target specificity compared to nitrophenyl or chlorophenyl groups, as pyridine rings often engage in π-stacking with biological targets .
- Sulfonamide derivatives with flexible linkers (e.g., MR-S1-2) generally exhibit better cellular penetration than rigid analogs, suggesting the target compound may have favorable pharmacokinetics .
Q & A
Q. What are the optimal synthetic pathways for this compound, and how can reaction conditions be controlled to maximize yield?
The synthesis involves multi-step reactions, including pyrazole ring formation and sulfonamide coupling. Critical parameters include:
- Temperature control : Pyridin-2-yl introduction requires reflux (e.g., in ethanol or DMF) to stabilize intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance sulfonamide coupling efficiency .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) isolates the final product .
- Monitoring : Thin-layer chromatography (TLC) and HPLC track reaction progress and purity (≥95%) .
Table 1: Key Synthesis Steps
Q. How is the molecular structure of this compound confirmed?
Structural confirmation relies on:
- ¹H/13C NMR : Assigns proton environments (e.g., pyridinyl protons at δ 8.2–8.5 ppm) and quaternary carbons .
- High-resolution MS : Verifies molecular weight (400.5 g/mol) and fragmentation patterns .
- X-ray crystallography (if applicable): Resolves bond angles and torsional strain in crystalline form .
Advanced Research Questions
Q. How can the sulfonamide group’s electronic properties be modified to enhance target selectivity?
- Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂) to the benzoyl moiety to increase electrophilicity, improving enzyme binding (e.g., carbonic anhydrase inhibition) .
- SAR studies : Synthesize analogs with varied sulfonamide substituents and test inhibition constants (Ki) using fluorescence-based assays .
- Computational modeling : Density functional theory (DFT) calculates charge distribution to predict interaction hotspots .
Table 2: Example Modifications and Effects
| Modification | Observed Effect | Reference |
|---|---|---|
| Methoxy (-OCH₃) at benzoyl | Increased solubility and membrane permeability | |
| Chlorine (-Cl) at pyridinyl | Enhanced enzyme inhibition (IC₅₀ reduced by 40%) |
Q. How should researchers address discrepancies in reported biological activities of structural analogs?
- Assay standardization : Compare IC₅₀ values under identical pH, temperature, and buffer conditions .
- Purity validation : Use HPLC to rule out impurities (>98% purity required for reproducible results) .
- Structural nuances : Minor substitutions (e.g., methyl vs. ethyl groups) drastically alter binding; verify analogs via 2D NMR (NOESY) .
Q. What computational strategies predict this compound’s metabolic stability?
- In silico metabolism : Use software like Schrödinger’s ADMET Predictor to identify cytochrome P450 oxidation sites .
- Molecular dynamics (MD) : Simulate hepatic microsomal environments to estimate half-life .
- Validation : Compare predictions with in vitro hepatocyte clearance assays .
Methodological Notes
- Contradiction resolution : When biological data conflicts, cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. enzyme activity assays) .
- Advanced purification : For scale-up, employ preparative HPLC with C18 columns to separate diastereomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
